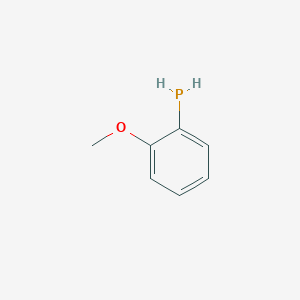

2-Methoxyphenylphosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9OP/c1-8-6-4-2-3-5-7(6)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORPNDFMZTDVBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Tris(2-methoxyphenyl)phosphine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Tris(2-methoxyphenyl)phosphine, commonly abbreviated as TOMPP, is a tertiary phosphine that serves as a valuable ligand in organometallic chemistry and catalysis. Its unique steric and electronic properties, imparted by the ortho-methoxy groups, make it effective in a variety of cross-coupling reactions. This guide provides a comprehensive, field-proven protocol for the synthesis of TOMPP, detailed methodologies for its characterization, and essential information on safety and handling. The synthesis is based on the formation of an organolithium intermediate followed by reaction with phosphorus trichloride. Characterization is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analysis of its physical properties, ensuring researchers can validate the synthesis and purity of the final product.

Introduction

Organophosphorus compounds, particularly triarylphosphines, are a cornerstone of modern synthetic chemistry, primarily due to their utility as ligands for transition metal catalysts.[1] Tris(2-methoxyphenyl)phosphine (TOMPP) is a bulky, electron-rich phosphine ligand. The presence of methoxy groups at the ortho position of the phenyl rings influences the ligand's steric bulk and electronic properties, which in turn can fine-tune the reactivity and selectivity of catalytic systems.

While several methoxyphenylphosphines exist, this guide focuses on the tertiary phosphine, Tris(2-methoxyphenyl)phosphine, as it is the most widely utilized variant in catalytic applications. The primary objective of this document is to provide a robust and reproducible framework for its synthesis and a multi-faceted approach to its characterization, enabling researchers to confidently prepare and verify this important chemical tool.

Synthesis of Tris(2-methoxyphenyl)phosphine

Principle of Synthesis

The formation of the P-C bond in triarylphosphines is most effectively achieved through the reaction of a phosphorus electrophile with a potent aryl nucleophile. The protocol described herein utilizes an organolithium-based approach, which offers high yields and purity. The synthesis proceeds in two main stages:

-

Ortho-lithiation of Anisole: Anisole is deprotonated at the ortho position using a strong base, n-butyl lithium (n-BuLi), to form 2-lithioanisole in situ.

-

Nucleophilic Substitution: The highly nucleophilic 2-lithioanisole reacts with the electrophilic phosphorus center of phosphorus trichloride (PCl₃) in a threefold substitution to form the tertiary phosphine.

An inert atmosphere is critical throughout the process as both the organolithium intermediate and the final phosphine product are sensitive to air and moisture.

Synthetic Workflow Diagram

Caption: Synthetic workflow for Tris(2-methoxyphenyl)phosphine.

Detailed Experimental Protocol

This protocol is adapted from a reported laboratory-scale synthesis.[2]

Reagents and Equipment:

-

Anisole (113 g, 1.04 mol)

-

n-Butyl lithium (1.6 M in hexane, 440 ml, 0.70 mol)

-

Phosphorus trichloride (19.3 ml, 31.0 g, 0.225 mol)

-

Methyl tert-butyl ether (MTBE), anhydrous

-

Methanol

-

Deionized water

-

2-liter reaction vessel with mechanical stirrer, thermometer, dropping funnel, and reflux condenser

-

Inert gas source (Nitrogen or Argon)

-

Vacuum filtration apparatus

Procedure:

-

Setup: Assemble the 2-liter reaction vessel and ensure all glassware is dry. Connect the apparatus to an inert gas line.

-

Initial Charge: Add anisole (113 g) and 250 ml of MTBE to the reaction vessel. Degas the solution by bubbling inert gas through it for 15-20 minutes.

-

Lithiation: Begin stirring and slowly add n-butyl lithium (440 ml) via the dropping funnel over 1 hour. An exothermic reaction will occur, and the temperature will rise to the reflux temperature of the solvent mixture (approx. 60°C).

-

Reaction Hold: Maintain the reaction mixture at this temperature under positive inert gas pressure for 16 hours to ensure complete formation of 2-lithioanisole.

-

Cooling: After 16 hours, cool the reactor contents to ambient temperature.

-

PCl₃ Addition: Prepare a solution of phosphorus trichloride (19.3 ml) in 100 ml of MTBE. Add this solution to the reaction mixture at a rate that maintains the internal temperature below 30°C. A white/yellow suspension will form.

-

Second Reaction Hold: Once the addition is complete, stir the suspension for an additional 4 hours at ambient temperature.

-

Quenching and Isolation: Cautiously add 30 ml of deionized water to quench the reaction. Filter the resulting white precipitate using a vacuum filtration setup.

-

Purification: Wash the isolated white solid with methanol (2 x 200 ml) to remove impurities.

-

Drying: Dry the purified product under vacuum (1 mbar) at 60°C to yield a fine white powder. A typical yield is approximately 63.4 g (80%).[2]

Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized Tris(2-methoxyphenyl)phosphine.

Characterization Workflow Diagram

Caption: Standard characterization workflow for the synthesized product.

Physical Properties

The synthesized product should be a white to off-white crystalline powder, consistent with literature descriptions.

| Property | Value | Reference(s) |

| Appearance | White crystalline powder | [2] |

| Molecular Formula | C₂₁H₂₁O₃P | [1] |

| Molecular Weight | 352.36 g/mol | [1] |

| Melting Point | 204-208 °C | |

| Solubility | Slightly soluble in water | [2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation of the product. Spectra should be recorded in a suitable deuterated solvent, such as CDCl₃.

-

³¹P NMR: This is the most diagnostic technique for phosphine compounds. A proton-decoupled ³¹P NMR spectrum should show a single sharp resonance. While a definitive, cited chemical shift for the free ligand is elusive in the primary literature, triarylphosphines typically appear in the range of -5 to -40 ppm.[3][4] For comparison, the structurally similar tris(o-tolyl)phosphine has a reported ³¹P chemical shift of -28.9 ppm. It is crucial to note that the starting material, PCl₃, has a chemical shift around +219 ppm, and common oxidation products (phosphine oxides) appear at much higher frequencies (+25 to +50 ppm), making them easily distinguishable.[5]

-

¹H NMR: The proton NMR spectrum provides confirmation of the aryl and methoxy groups.[6]

-

Aromatic Protons: A complex series of multiplets is expected in the range of δ 6.8–7.5 ppm, integrating to 12 protons.

-

Methoxy Protons: A sharp singlet should appear around δ 3.8 ppm, integrating to 9 protons. The 12:9 integration ratio is a key indicator of the correct structure.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and methoxy carbons.[7] The carbon atoms directly bonded to phosphorus will exhibit coupling (¹J_C-P), which is a characteristic feature.

| Nucleus | Expected Chemical Shift (δ, ppm) | Key Features |

| ³¹P | ~ -5 to -40 (estimated) | Single peak, absence of signals for PCl₃ or phosphine oxide. |

| ¹H | 6.8 – 7.5 (aromatic) | Multiplets, integration = 12H. |

| ~ 3.8 (methoxy) | Singlet, integration = 9H. | |

| ¹³C | 110 – 160 (aromatic) | Multiple signals, C-P coupling observed on ipso-carbon. |

| ~ 55 (methoxy) | Single signal for -OCH₃ group. |

Mass Spectrometry (MS): Mass spectrometry should be used to confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated exact mass.

-

Exact Mass: 352.1228 g/mol [1]

-

Expected m/z: 352.12 or 353.13

Safety, Handling, and Storage

4.1. Hazard Profile Tris(2-methoxyphenyl)phosphine is classified as an irritant.[2]

-

Causes skin irritation (H315).[1]

-

Causes serious eye irritation (H319).[1]

-

May cause respiratory irritation (H335).[1]

4.2. Handling Precautions Due to its irritant nature and air sensitivity, proper personal protective equipment (PPE) and handling techniques are mandatory.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a fume hood or glovebox.

-

Personal Protective Equipment: Wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]

-

Handling: Avoid creating dust.[8] Avoid all personal contact, including inhalation. Keep containers securely sealed when not in use.

4.3. Storage

-

Store in a tightly sealed container in a cool, dry place.

-

Crucially, the container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent slow oxidation to the corresponding phosphine oxide.

Conclusion

This guide outlines a reliable and high-yielding synthesis for Tris(2-methoxyphenyl)phosphine, a key ligand in catalysis. By following the detailed experimental protocol and employing the multi-technique characterization workflow described, researchers can confidently produce and validate this compound. Adherence to the specified safety and handling procedures is paramount to ensure safe laboratory practice.

References

- Grokipedia. (2026). Tris(2,4,6-trimethoxyphenyl)phosphine.

- Safety Emporium. (2025). The handling and safety precautions for Triphenylphosphine in laboratories.

-

National Center for Biotechnology Information. (n.d.). Tris(2-methoxyphenyl)phosphine. PubChem Compound Database. Retrieved from [Link].

-

ChemBK. (2024). Tris-(2-methoxyphenyl)-phosphine. Retrieved from [Link].

-

SpectraBase. (n.d.). Tris(2-methoxyphenyl)phosphine - 13C NMR. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link].

- ResearchGate. (n.d.). Synthesis, Molecular, and Crystal Structure of Tris(2-carbamoylmethoxyphenyl)phosphine Oxide.

-

Canadian Science Publishing. (n.d.). Phosphorus-31 NMR studies of several phosphines in the solid state. Retrieved from [Link].

-

Carl ROTH. (n.d.). Safety Data Sheet: Triphenylphosphine. Retrieved from [Link].

-

The Royal Society of Chemistry. (2022). Tertiary phosphines: preparation. Retrieved from [Link].

-

PubMed. (2025). 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. Retrieved from [Link].

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 31P NMR Chemical Shifts. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link].

-

National Center for Biotechnology Information. (n.d.). Phosphine, tris(4-methoxyphenyl)-. PubChem Compound Database. Retrieved from [Link].

- ResearchGate. (n.d.). P-31 NMR Data for Protonated Triaryl Phosphines.

Sources

- 1. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the PO group and proton donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tris(2-Methoxyphenyl)phosphine(4731-65-1) 1H NMR spectrum [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical and chemical properties of tris(2-methoxyphenyl)phosphine

An In-depth Technical Guide to Tris(2-methoxyphenyl)phosphine: Properties, Synthesis, and Applications

Introduction

Tris(2-methoxyphenyl)phosphine, also known as tris(o-anisyl)phosphine, is a triarylphosphine ligand that has carved a niche in the field of organometallic chemistry and catalysis. Its unique electronic and steric properties, conferred by the presence of three methoxy groups in the ortho positions of the phenyl rings, distinguish it from other phosphine ligands. This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of tris(2-methoxyphenyl)phosphine, with a focus on its role in facilitating key organic transformations. The content is tailored for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile ligand.

Molecular Structure and Bonding

The molecular structure of tris(2-methoxyphenyl)phosphine is central to its reactivity and function as a ligand. The phosphorus atom is bonded to three 2-methoxyphenyl groups, resulting in a pyramidal geometry around the phosphorus center.

Figure 2: Simplified catalytic cycle for a Suzuki-Miyaura coupling reaction.

Synthesis of Tris(2-methoxyphenyl)phosphine

A common method for the synthesis of tris(2-methoxyphenyl)phosphine involves the reaction of a Grignard reagent derived from 2-bromoanisole with phosphorus trichloride.

Experimental Protocol: Grignard Synthesis

Materials:

-

2-Bromoanisole

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Phosphorus trichloride (PCl₃)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 2-bromoanisole in anhydrous diethyl ether or THF dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle heating.

-

Once the reaction starts, maintain a gentle reflux by controlling the rate of addition of the 2-bromoanisole solution.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent (2-methoxyphenylmagnesium bromide).

-

-

Reaction with Phosphorus Trichloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether or THF to the stirred Grignard reagent solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure tris(2-methoxyphenyl)phosphine as a white crystalline solid.

-

Applications in Organic Synthesis

Tris(2-methoxyphenyl)phosphine is a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and drug discovery.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a palladium catalyst with tris(2-methoxyphenyl)phosphine as the ligand.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tris(2-methoxyphenyl)phosphine

-

Base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture of toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask under an inert atmosphere, combine palladium(II) acetate and tris(2-methoxyphenyl)phosphine in the chosen solvent. Stir for a few minutes to allow for the formation of the active catalyst complex.

-

To this mixture, add the aryl halide, arylboronic acid, and the base.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

-

Safety and Handling

Tris(2-methoxyphenyl)phosphine should be handled with appropriate safety precautions in a well-ventilated fume hood. [1][2]It is known to cause skin and serious eye irritation. [3][4]May cause respiratory irritation. [2][5] Personal Protective Equipment (PPE):

-

Eye Protection: Safety goggles or a face shield. [1]* Hand Protection: Chemical-resistant gloves. [1]* Skin and Body Protection: A lab coat and appropriate clothing to prevent skin exposure. [1]* Respiratory Protection: Not required under normal use with adequate ventilation. [1]In case of insufficient ventilation, use a NIOSH-approved respirator.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention. [1][2]* Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. [1][2]* Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [2]* Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. [2] Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information. [1][2]

Conclusion

Tris(2-methoxyphenyl)phosphine is a highly effective phosphine ligand with a unique combination of steric and electronic properties. Its electron-rich nature and moderate steric bulk make it a versatile tool for a wide range of transition metal-catalyzed reactions, particularly in the realm of cross-coupling chemistry. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists, enabling the effective utilization of tris(2-methoxyphenyl)phosphine in their synthetic endeavors.

References

-

PubChem. Tris(2-methoxyphenyl)phosphine. [Link]

-

Grokipedia. Tris(2,4,6-trimethoxyphenyl)phosphine. [Link]

-

ChemBK. Tris-(2-methoxyphenyl)-phosphine. [Link]

-

Catalysis Science & Technology. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

Ereztech. Tris(2-methoxyphenyl)phosphine. [Link]

-

NIST WebBook. Tris(2-methoxyphenyl)phosphine. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

Global Substance Registration System. Safety data sheet. [Link]

-

NIST WebBook. Tris(2-methoxyphenyl)phosphine Mass Spectrum. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Fisher Scientific. Safety Data Sheet - Tris(2-methoxyphenyl)phosphine. [Link]

-

ResearchGate. Tris(2-methoxyphenyl)phosphine. [Link]

-

PubChemLite. Tris(2-methoxyphenyl)phosphine (C21H21O3P). [Link]

Sources

Introduction: Navigating the Identity of 2-Methoxyphenylphosphine

An In-depth Technical Guide to 2-Methoxyphenylphosphine and Its Derivatives

To the researcher and drug development professional, precision in chemical nomenclature is paramount. The term "this compound" can be ambiguous and may refer to several distinct organophosphorus compounds. This guide focuses primarily on the most prominent and widely utilized member of this class: Tris(2-methoxyphenyl)phosphine . Due to its significance as a sophisticated ligand in modern catalysis, it serves as our core subject.

However, to provide a comprehensive landscape, this document will also differentiate and provide key identifiers for related structures such as Bis(2-methoxyphenyl)phosphine and Diphenyl(2-methoxyphenyl)phosphine. Understanding the subtle structural and electronic differences between these compounds is crucial for experimental design and interpretation. The strategic placement of the electron-donating methoxy group at the ortho position of the phenyl ring imparts unique steric and electronic properties, influencing reactivity, solubility, and catalytic activity.[1][2] This guide aims to serve as a practical and authoritative resource for harnessing the potential of these valuable synthetic tools.

PART 1: Core Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of any successful research endeavor. This section provides a consolidated overview of the key identifiers and physical data for Tris(2-methoxyphenyl)phosphine.

Key Identifiers for Methoxyphenylphosphines

To mitigate ambiguity, the following table distinguishes between the primary subject of this guide and its related derivatives.

| Compound Name | CAS Number | Molecular Formula | IUPAC Name |

| Tris(2-methoxyphenyl)phosphine | 4731-65-1 | C₂₁H₂₁O₃P | tris(2-methoxyphenyl)phosphane |

| Bis(2-methoxyphenyl)phosphine | 10177-79-4 | C₁₄H₁₅O₂P | bis(2-methoxyphenyl)phosphane |

| Diphenyl(2-methoxyphenyl)phosphine | 53111-20-9 | C₁₉H₁₇OP | diphenyl(2-methoxyphenyl)phosphane |

Physicochemical Properties of Tris(2-methoxyphenyl)phosphine

The properties listed below are critical for experimental planning, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source |

| Molecular Weight | 352.37 g/mol | [3][4][5] |

| Appearance | White to off-white powder or crystals | [3][6][7] |

| Melting Point | 198-206 °C | [2][3][6] |

| Solubility | Soluble in organic solvents like dichloromethane and ether; slightly soluble in water.[1][7] | [1][7] |

| Sensitivity | Air sensitive | [6][7] |

| Storage | Store in a cool, dry place under an inert atmosphere.[6][7][8] | [6][7][8] |

PART 2: Synthesis and Reactivity

While detailed, novel synthetic procedures are beyond the scope of this guide, an understanding of the general preparative routes is beneficial. Arylphosphines like Tris(2-methoxyphenyl)phosphine are typically synthesized via the reaction of a Grignard reagent or an organolithium species with a phosphorus halide, such as phosphorus trichloride (PCl₃). For Tris(2-methoxyphenyl)phosphine, this would involve the reaction of 2-methoxyphenylmagnesium bromide with PCl₃.

The true value of this compound lies in its application as a ligand in transition metal catalysis. The ortho-methoxy groups play a dual role:

-

Electronic Effect : As electron-donating groups, they increase the electron density on the phosphorus atom, enhancing its nucleophilicity and its ability to coordinate with metal centers.[1] This property is crucial for activating the metal catalyst.

-

Steric Effect : The bulky ortho-substituents create a specific steric environment around the metal center, which can influence the regioselectivity and stereoselectivity of a catalytic reaction.

Catalytic Applications Workflow

Tris(2-methoxyphenyl)phosphine is a versatile ligand employed in a variety of cross-coupling reactions that are fundamental to modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals.[2]

Caption: Workflow of Tris(2-methoxyphenyl)phosphine as a ligand in catalysis.

PART 3: Experimental Protocols and Safety

As a senior application scientist, ensuring the safe and effective use of chemical reagents is of utmost importance. The protocols described herein are designed to be self-validating systems, incorporating best practices for handling air-sensitive and potentially hazardous materials.

Handling and Storage Protocol

Tris(2-methoxyphenyl)phosphine is designated as air-sensitive and can cause skin, eye, and respiratory irritation.[4][9] Adherence to a strict handling protocol is mandatory.

1. Preparation and Environment:

-

All manipulations should be performed in a certified chemical fume hood with adequate ventilation.[8][9]

-

Ensure an eyewash station and safety shower are readily accessible.[8]

-

Prepare a dry, inert atmosphere environment (e.g., a glovebox or Schlenk line) for handling and weighing the reagent.

2. Personal Protective Equipment (PPE):

-

Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[4][8]

-

For operations that may generate dust, use a respirator with an appropriate filter.[4]

3. Weighing and Dispensing (Inert Atmosphere):

-

Transfer the required amount of Tris(2-methoxyphenyl)phosphine to a pre-tared, dry container inside a glovebox or under a positive pressure of inert gas (Argon or Nitrogen).

-

Seal the container before removing it from the inert environment.

4. Reaction Setup:

-

Add the phosphine to the reaction vessel under a counterflow of inert gas.

-

Solvents should be degassed and dried prior to use to prevent oxidation of the phosphine.

5. Storage:

-

Store the main container tightly sealed in a cool, dry place, preferably in a desiccator under an inert atmosphere.[7][8][9]

6. Spill and Waste Disposal:

-

In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a sealed container for disposal.[8]

-

Dispose of waste in accordance with local, regional, and national regulations.[9]

Safe Handling Workflow Diagram

Caption: Step-by-step workflow for the safe handling of organophosphines.

PART 4: Spectroscopic and Analytical Data

Characterization of Tris(2-methoxyphenyl)phosphine is typically achieved through standard spectroscopic methods. Representative data is available in public databases.

-

NMR Spectroscopy :

-

¹H NMR will show characteristic signals for the methoxy protons and the aromatic protons.

-

³¹P NMR is a key technique for characterizing phosphines, and a single peak is expected.

-

¹³C NMR will show distinct signals for the different carbon environments in the molecule.[10]

-

-

Mass Spectrometry : The molecular ion peak can be observed to confirm the molecular weight.[5][11]

-

Infrared (IR) Spectroscopy : IR spectra will display characteristic bands for the C-O-C ether linkage and the P-C bonds.[5][12]

Researchers should consult spectral databases like PubChem and the NIST WebBook for reference spectra.[5][11][12]

References

-

Ereztech. Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Bis(2-methoxyphenyl)phenylphosphine, 98%. [Link]

-

PubChem. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464. [Link]

-

Chem-Impex. Tris(2-metoxifenil)fosfina. [Link]

-

Global Safety Management. Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

Royal Society of Chemistry. Tris(2,4,6-trimethoxyphenyl)phosphine – a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines. [Link]

-

Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines: Phosphorus, Sulfur, and Silicon and the Related Elements: Vol 191, No 10. [Link]

-

NIST WebBook. Tris(2-methoxyphenyl)phosphine - IR Spectrum. [Link]

-

ChemRxiv. Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. [Link]

-

NIST WebBook. Tris(2-methoxyphenyl)phosphine - Mass Spectrum. [Link]

-

SpectraBase. Tris(2-methoxyphenyl)phosphine - 13C NMR. [Link]

-

ResearchGate. Scheme 1: Mechanism for the phosphine-initiated oxa-Michael addition. [Link]

Sources

- 1. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tris(2-methoxyphenyl)phosphine | P(o-anisyl)3 | C21H21O3P - Ereztech [ereztech.com]

- 4. fishersci.es [fishersci.es]

- 5. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tris(2-methoxyphenyl)phosphine | 4731-65-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. Tris(2-Methoxyphenyl)phosphine | 4731-65-1 [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. s.ewormholetime.com [s.ewormholetime.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Tris(2-methoxyphenyl)phosphine [webbook.nist.gov]

- 12. Tris(2-methoxyphenyl)phosphine [webbook.nist.gov]

molecular structure and bonding of 2-Methoxyphenylphosphine

An In-depth Technical Guide to the Molecular Structure and Bonding of Tris(2-methoxyphenyl)phosphine

Authored by a Senior Application Scientist

Introduction

Tris(2-methoxyphenyl)phosphine, often abbreviated as P(o-anisyl)₃ or TOMPP, is a tertiary phosphine that has carved a significant niche as a versatile ligand in coordination chemistry and homogeneous catalysis.[1][2] Its chemical formula is C₂₁H₂₁O₃P, and its structure is characterized by a central phosphorus atom bonded to three 2-methoxyphenyl (or o-anisyl) groups.[3][4] Unlike its simpler analogue, triphenylphosphine, the presence of methoxy groups at the ortho position of the phenyl rings introduces unique steric and electronic properties. These features profoundly influence its coordination behavior, reactivity, and efficacy in catalytic transformations such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1]

This guide provides a detailed exploration of the molecular and electronic structure of tris(2-methoxyphenyl)phosphine. It is intended for researchers, scientists, and drug development professionals who leverage organophosphorus compounds in synthesis and catalysis. We will delve into its three-dimensional geometry as determined by X-ray crystallography, analyze its bonding characteristics, and correlate these fundamental properties with its spectroscopic signature and functional role in chemical reactions.

Molecular Structure and Geometry

The definitive understanding of a molecule's three-dimensional arrangement in the solid state is most reliably achieved through single-crystal X-ray diffraction. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and dihedral angles can be calculated, offering a static snapshot of the molecule's preferred conformation.

Core Geometry and Conformation

The central phosphorus atom in tris(2-methoxyphenyl)phosphine exhibits a pyramidal geometry , a characteristic feature of trivalent phosphines. This geometry arises from the three P-C sigma bonds and the stereochemically active lone pair of electrons on the phosphorus atom. The three 2-methoxyphenyl groups are arranged around the phosphorus center in a propeller-like fashion.

Crystal structure analysis reveals that the molecule can be disordered over two positions in the solid state, indicating conformational flexibility.[5] The overall structure is stabilized by intermolecular C-H···π interactions.[5]

Key Structural Parameters

The precise bond lengths and angles are critical for understanding the steric and electronic environment around the phosphorus center. The table below summarizes key data obtained from crystallographic studies.[5]

| Parameter | Value (Major Disorder Component) | Significance |

| P—C Bond Lengths | Comparable to related structures | Typical for phosphorus-aryl carbon single bonds, indicating a stable covalent framework. |

| C—P—C Bond Angles | Comparable to related structures | These angles, along with the P-C bond lengths, define the pyramidal shape and the steric cone angle of the ligand. |

| Benzene Ring Dihedrals | A/B: 72.9 (2)°, A/C: 82.9 (3)°, B/C: 70.0 (2)° | These angles describe the relative orientation of the three aryl rings, highlighting the molecule's non-planar, propeller-like shape.[5] |

Data sourced from the crystallographic study of tris(2-methoxyphenyl)phosphine.[5]

Electronic Structure and Bonding

The utility of tris(2-methoxyphenyl)phosphine as a ligand is intrinsically linked to its electronic properties, which are governed by the nature of the phosphorus-carbon bonds and the influence of the methoxy substituents.

The Phosphorus Lone Pair: The Heart of Reactivity

The most crucial feature for its function as a ligand is the lone pair of electrons residing on the phosphorus atom. This lone pair is readily available for donation to vacant orbitals on a transition metal center, forming a coordinate covalent bond. The availability and nucleophilicity of this lone pair are modulated by the groups attached to the phosphorus.

Inductive and Mesomeric Effects of the Methoxy Group

The methoxy (-OCH₃) groups at the ortho positions of the phenyl rings are powerful electron-donating groups.[6] They exert their influence through two primary mechanisms:

-

+I (Inductive) Effect: The oxygen atom is more electronegative than carbon, but the overall effect of the alkyl group is weakly electron-donating.

-

+M (Mesomeric) Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the aromatic ring. This effect is significantly stronger and increases the electron density on the phenyl rings, which in turn pushes electron density towards the phosphorus atom.

This increased electron density on the phosphorus center makes tris(2-methoxyphenyl)phosphine a stronger Lewis base and a more nucleophilic ligand compared to unsubstituted triphenylphosphine.[6] This enhanced donor capacity is a key factor in its effectiveness in many catalytic cycles.

Caption: Electronic influence of methoxy groups on the phosphorus center.

Spectroscopic and Analytical Characterization

A multi-technique approach is essential for confirming the identity and purity of tris(2-methoxyphenyl)phosphine. NMR spectroscopy, in particular, provides invaluable insight into its structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for characterizing organophosphorus compounds.

-

³¹P NMR: This is the most direct method for probing the phosphorus environment. Tris(2-methoxyphenyl)phosphine typically exhibits a single resonance in its proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus species. The chemical shift provides information about the electronic state and coordination of the phosphorus atom.

-

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the methoxy protons (a singlet, integrating to 9H) and the aromatic protons (a series of multiplets in the aromatic region, integrating to 12H).[7]

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the methoxy carbons, the phosphorus-bound aromatic carbon (C-P), and the other aromatic carbons.[8]

Experimental Protocol: Acquiring a ³¹P NMR Spectrum

The following protocol outlines a self-validating system for obtaining a high-quality ³¹P NMR spectrum. The choice of a deuterated solvent like CDCl₃ is based on its ability to dissolve the compound and provide a lock signal for the spectrometer.[8] The use of a known reference standard ensures accurate chemical shift reporting.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of tris(2-methoxyphenyl)phosphine.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.

-

Cap the tube securely. Ensure the solution is clear and homogeneous.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and match the phosphorus probe to the correct frequency.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide.

-

-

Acquisition:

-

Set up a standard one-pulse ³¹P experiment with proton decoupling.

-

Use an appropriate spectral width (e.g., -50 to 50 ppm) centered around the expected chemical shift.

-

Set the acquisition time to at least 2-3 seconds for good resolution.

-

Employ a relaxation delay (D1) of 5-10 seconds to ensure full relaxation of the phosphorus nucleus.

-

Acquire a sufficient number of scans (e.g., 16 or 64) to achieve a good signal-to-noise ratio.

-

-

Processing and Validation:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum carefully.

-

Reference the spectrum externally to 85% H₃PO₄ (0 ppm).

-

Validation Check: The spectrum should show a single, sharp peak. The absence of other significant peaks validates the sample's purity with respect to other phosphorus-containing species.

-

Caption: Workflow for ³¹P NMR spectroscopic analysis.

Other Analytical Techniques

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (352.36 g/mol ).[3][9]

-

Infrared (IR) and Raman Spectroscopy: These techniques reveal characteristic vibrational frequencies for the P-C bonds, C-O ether linkages, and the aromatic rings, providing a structural fingerprint of the molecule.[3][4]

Structure-Function Relationship in Catalysis

The molecular and electronic features of tris(2-methoxyphenyl)phosphine directly translate to its performance as a ligand in catalysis.

-

Enhanced Electron-Donating Ability: As discussed, the methoxy groups make the phosphorus center more electron-rich. This strengthens the M-P bond and can promote key steps in catalytic cycles, such as oxidative addition, by making the metal center more nucleophilic.

-

Steric Influence: While not as bulky as ligands like tri-tert-butylphosphine, the three o-anisyl groups provide significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal, create a specific reaction pocket, and promote reductive elimination, often leading to higher catalytic turnover rates and selectivity.

These combined properties make tris(2-methoxyphenyl)phosphine a highly effective ligand for various cross-coupling reactions where both electron-richness and moderate steric bulk are desirable.[1][2]

Conclusion

Tris(2-methoxyphenyl)phosphine is a sophisticated organophosphorus ligand whose function is deeply rooted in its distinct molecular and electronic structure. Its pyramidal geometry, combined with the powerful electron-donating effects of the three ortho-methoxy substituents, creates a highly nucleophilic phosphorus center. This electronic enrichment, coupled with its defined steric profile, makes it a valuable tool for chemists in academia and industry. A thorough understanding of its structure, bonding, and spectroscopic properties, as outlined in this guide, is essential for its rational application in the development of efficient and selective catalytic systems.

References

- Benchchem. An In-depth Technical Guide to Tris(2,4,6-trimethoxyphenyl)phosphine: Structure, Bonding, and Catalytic Applications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8RQIrpqgUn7pvUdfagMAfZ9gdN18IW8i1cvtFgLdcwkIfLPN2bD1jyVWAR9JLDgeEtUmBqDxqSepNA19Bsv6rW3U8yoHxZsq6veSL62Bd0Ot3hTH1L3f3mCL6LYJE1f4nygWK1Qs1GwpzFYbC-maY1qt8xwhZZjVGGnJBP0P8fpQN9Jpcq1WcusKd9XBooyWQGfEKYIW-egOQRc6jSq8j3Xp3u18aFb9xJRdN90CKXidzeon-7IF5z6hOSbpqMmilYZMeJkFsgqD7OkSkNlo=]

- PubChem. (2-Methoxyphenyl)(phenyl)phosphine oxide. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15579201]

- ChemicalBook. Tris(2-Methoxyphenyl)phosphine(4731-65-1) 1H NMR spectrum. [URL: https://www.chemicalbook.com/spectrum/4731-65-1_1hnmr.htm]

- PubChem. Tris(2-methoxyphenyl)phosphine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78464]

- ChemicalBook. Tris(2-Methoxyphenyl)phosphine. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5470707.htm]

- Shawkataly, O. B., et al. (2009). Tris(2-methoxyphenyl)phosphine. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1525–o1526. [URL: https://www.researchgate.net/publication/230978722_Tris2-methoxyphenylphosphine]

- NIST. Tris(2-methoxyphenyl)phosphine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4731651&Type=IR-SPEC&Index=1]

-

IUCr. Bissilver(I). [URL: https://journals.iucr.org/e/issues/2024/04/00/ln5037/]

- Ereztech. Tris(2-methoxyphenyl)phosphine. [URL: https://ereztech.com/product/p1651-tris-2-methoxyphenyl-phosphine-p-o-anisyl-3-c21h21o3p/]

- ResearchGate. M(CO) 6 (M=Cr, Mo, W) derivatives of ( o-anisyl)diphenylphosphine, bis( o-anisyl)phenylphosphine tris( o-anisyl)phosphine and ( p-anisyl)bis( o-anisyl)phosphine. [URL: https://www.researchgate.net/publication/257321685_MCO_6_MCr_Mo_W_derivatives_of_o-anisyldiphenylphosphine_biso-anisylphenylphosphine_triso-anisylphosphine_and_p-anisylbiso-anisylphosphine]

- Taylor & Francis Online. Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10). [URL: https://www.tandfonline.com/doi/abs/10.1080/10426507.2016.1191834]

- CymitQuimica. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine. [URL: https://www.cymitquimica.com/cas/4731-65-1]

- NIST. Tris(2-methoxyphenyl)phosphine. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C4731651&Mask=200]

- SpectraBase. Tris(2-methoxyphenyl)phosphine [13C NMR]. [URL: https://spectrabase.com/spectrum/KFpvuKZofYu]

- ChemBK. Tris-(2-methoxyphenyl)-phosphine. [URL: https://www.chembk.com/en/chem/Tris-%282-methoxyphenyl%29-phosphine]

Sources

- 1. Tris(2-Methoxyphenyl)phosphine | 4731-65-1 [chemicalbook.com]

- 2. CAS 4731-65-1: Tris(2-methoxyphenyl)phosphine | CymitQuimica [cymitquimica.com]

- 3. Tris(2-methoxyphenyl)phosphine | C21H21O3P | CID 78464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tris(2-methoxyphenyl)phosphine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Tris(2-Methoxyphenyl)phosphine(4731-65-1) 1H NMR [m.chemicalbook.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Tris(2-methoxyphenyl)phosphine [webbook.nist.gov]

An In-depth Technical Guide to the Electronic and Steric Parameters of the 2-Methoxyphenylphosphine Ligand

Introduction: The Architectonics of Catalysis

Phosphine ligands (PR₃) are a cornerstone of modern coordination chemistry and catalysis, pivotal in countless synthetic transformations essential for drug discovery and materials science.[1] Their profound utility arises from the capacity to meticulously tune the electronic and steric environment of a metal center by modifying the substituents (R) on the phosphorus atom.[1][2] This fine-tuning dictates the reactivity, selectivity, and stability of organometallic catalysts.[1] Among the vast library of phosphines, tris(2-methoxyphenyl)phosphine, also known as tris(o-anisyl)phosphine, presents a unique combination of properties. The presence of methoxy groups at the ortho positions of the phenyl rings introduces distinct electronic and steric features that are critical to its function in catalytic reactions such as Suzuki and Buchwald-Hartwig cross-couplings.[3] This guide provides a comprehensive technical analysis of the core electronic and steric parameters of tris(2-methoxyphenyl)phosphine, offering both foundational knowledge and practical methodologies for its characterization.

Section 1: Electronic Profile

The electronic nature of a phosphine ligand is defined by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal's d-orbitals into its P-C σ* orbitals (π-acceptance).[1] These interactions modulate the electron density at the metal, directly influencing its catalytic activity.

The Tolman Electronic Parameter (TEP)

The most widely accepted metric for quantifying the net electron-donating ability of a phosphine is the Tolman Electronic Parameter (TEP).[4][5] The TEP is determined experimentally by measuring the frequency of the A₁ symmetric C-O vibrational stretch (ν(CO)) via infrared (IR) spectroscopy on a nickel tricarbonyl complex, L-Ni(CO)₃.[5]

The underlying principle is causal and direct: a more strongly electron-donating phosphine (L) increases the electron density on the nickel center. This enhanced electron density is then delocalized onto the carbonyl ligands through π-backbonding, populating their π* antibonding orbitals.[6][7] Consequently, the C≡O bond is weakened, and its vibrational frequency decreases. Therefore, a lower TEP value (in cm⁻¹) corresponds to a more electron-donating ligand .[6]

For tris(2-methoxyphenyl)phosphine, the methoxy group (-OCH₃) is an electron-donating group through resonance, which increases the electron density on the phosphorus atom, making it a stronger σ-donor compared to its parent, triphenylphosphine.

| Ligand | TEP (ν(CO), cm⁻¹) | Electronic Character |

| P(t-Bu)₃ | 2056.1 | Very Strong Donor |

| PCy₃ | 2061.7 | Strong Donor |

| PPh₃ | 2068.9 | Moderate Donor / π-acceptor |

| P(2-MeOC₆H₄)₃ | ~2065 | Strong Donor |

| P(CF₃)₃ | 2110 | Very Strong Acceptor |

| Note: The TEP value for P(2-MeOC₆H₄)₃ is estimated based on related structures; experimental values may vary slightly. |

Experimental Protocol: TEP Determination

This protocol describes a self-validating system for the precise measurement of a phosphine's TEP.

Objective: To synthesize the [Ni(CO)₃(P(2-MeOC₆H₄)₃)] complex and measure its A₁ C-O stretching frequency using IR spectroscopy.

Materials:

-

Tetracarbonylnickel(0), Ni(CO)₄ (EXTREMELY TOXIC; handle only in a certified fume hood with appropriate safety measures) or a suitable precursor like [Ni(CO)₃(P(t-Bu)₃)]

-

Tris(2-methoxyphenyl)phosphine

-

Anhydrous, degassed solvent (e.g., hexane or dichloromethane)

-

Schlenk line and glassware

-

FTIR spectrometer with a liquid cell (e.g., CaF₂ plates)

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): All manipulations must be performed under an inert atmosphere (N₂ or Ar) using Schlenk techniques, as phosphine ligands are often air-sensitive.[8]

-

Complex Formation: In a Schlenk flask, dissolve a stoichiometric equivalent of tris(2-methoxyphenyl)phosphine in the anhydrous solvent.

-

Ligand Exchange: Carefully add one equivalent of Ni(CO)₄ to the phosphine solution. The reaction is typically rapid at room temperature, displacing one CO ligand.

-

Causality Note: The substitution is driven by the favorable formation of the more stable phosphine-metal bond compared to the CO-metal bond.

-

-

Sample Preparation for IR: Once the reaction is complete (typically monitored by a color change or a preliminary thin-film IR), transfer the solution to an airtight IR liquid cell under an inert atmosphere.

-

Data Acquisition: Record the infrared spectrum of the solution, focusing on the 1800-2200 cm⁻¹ region.[1]

-

Analysis: Identify the highest frequency, most intense absorption band in the carbonyl region. This corresponds to the A₁ symmetric stretching mode. The wavenumber of this peak is the Tolman Electronic Parameter.

-

Validation: The spectrum should show the characteristic pattern for a C₃ᵥ symmetric L-Ni(CO)₃ complex: a strong A₁ band and a lower frequency, broader E band. The clean separation and expected intensity ratio of these bands validate the successful formation of the desired complex.

Workflow for TEP Determination

Caption: Experimental workflow for Tolman Electronic Parameter (TEP) determination.

Section 2: Steric Profile

The steric bulk of a phosphine ligand is as critical as its electronic nature. It governs the number of ligands that can coordinate to a metal, influences the approach of substrates, and is often the determining factor in reaction selectivity (e.g., linear vs. branched products in hydroformylation).[9]

The Tolman Cone Angle (θ)

The classic descriptor for steric bulk is the Tolman Cone Angle (θ).[9] It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the ligand's outermost atoms.[6][9] A larger cone angle signifies greater steric hindrance around the metal center.[2] For tris(2-methoxyphenyl)phosphine, the ortho-methoxy groups are expected to significantly increase its steric profile compared to triphenylphosphine.

Percent Buried Volume (%Vbur)

While the cone angle is intuitive, it can be an oversimplification. A more modern and often more accurate descriptor is the Percent Buried Volume (%Vbur). This parameter calculates the percentage of the coordination sphere around the metal (defined by a sphere of a certain radius) that is occupied by the ligand.[10] It provides a more nuanced measure of steric hindrance as it considers the entirety of the ligand's three-dimensional shape.[11]

| Ligand | Tolman Cone Angle (θ, °) | % Buried Volume (%Vbur) | Steric Profile |

| PMe₃ | 118 | 28.6 | Small |

| PPh₃ | 145 | 34.7 | Moderate |

| P(2-MeOC₆H₄)₃ | ~160 | ~38 | Bulky |

| PCy₃ | 170 | 41.5 | Very Bulky |

| P(t-Bu)₃ | 182 | 46.1 | Extremely Bulky |

| Note: Values for P(2-MeOC₆H₄)₃ are estimated from crystallographic data and computational models.[12][13] |

Protocol: Steric Parameter Determination via X-ray Crystallography

The most definitive method for determining steric parameters is through single-crystal X-ray diffraction, which provides precise atomic coordinates.

Objective: To obtain a crystal structure of a metal-tris(2-methoxyphenyl)phosphine complex to calculate the cone angle and %Vbur.

Step-by-Step Methodology:

-

Synthesis and Crystallization: Synthesize a suitable metal complex of the phosphine ligand (e.g., [AuCl(P(2-MeOC₆H₄)₃)]). The choice of metal is important; complexes that readily form high-quality single crystals are preferred.[1] Grow single crystals using techniques like slow evaporation, vapor diffusion, or solvent layering.[14]

-

X-ray Data Collection: Mount a suitable single crystal on an automated diffractometer.[14] Cool the crystal (typically to 100 K) to minimize thermal vibrations. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson functions (e.g., using software like SHELXT).[14] Refine the structural model against the experimental data to obtain accurate atomic positions, bond lengths, and angles (e.g., using SHELXL).[14]

-

Parameter Calculation:

-

Cone Angle: Using the refined crystallographic information file (CIF), employ software that can perform geometric calculations. Define the metal-phosphorus bond vector and calculate the maximum angle needed to encompass the van der Waals radii of all ligand atoms, assuming a standard M-P bond length (e.g., 2.28 Å for the Tolman model) for consistency.[9][15]

-

% Buried Volume: Use specialized software (e.g., SambVca) that takes the CIF as input. The software places the complex in a sphere of a defined radius (e.g., 3.5 Å) centered on the metal and calculates the volume occupied by the ligand atoms within that sphere.

-

Visualization of the Tolman Cone Angle

Caption: Conceptual diagram of the Tolman Cone Angle (θ).

Section 3: Characterization by ³¹P NMR Spectroscopy

Beyond IR spectroscopy and X-ray crystallography, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-invasive tool for characterizing phosphine ligands and their complexes.[8][16]

-

Chemical Shift (δ): The ³¹P chemical shift is highly sensitive to the electronic environment of the phosphorus nucleus. Coordination to a metal center typically causes a significant downfield shift (Δδ) in the ³¹P signal. The magnitude of this coordination shift can provide qualitative insights into the nature of the metal-ligand bond.[17]

-

Purity and Oxidation: Phosphines are susceptible to oxidation to the corresponding phosphine oxide (R₃P=O).[8][17] ³¹P NMR is an excellent method for assessing the purity of a ligand sample, as the phosphine oxide will appear as a distinct, sharp signal at a different chemical shift (typically downfield from the phosphine).[8][16]

For tris(2-methoxyphenyl)phosphine, the free ligand typically exhibits a ³¹P NMR signal around -28 to -30 ppm. Upon oxidation, a new peak corresponding to the phosphine oxide would appear around +30 to +40 ppm.

Conclusion

Tris(2-methoxyphenyl)phosphine is a ligand of significant utility, characterized by a distinct electronic and steric profile. Its ortho-methoxy substituents render it a strong electron donor , more so than triphenylphosphine, which enhances the reactivity of coordinated metal centers in oxidative addition steps. Simultaneously, these substituents create a bulky steric environment , as quantified by its large cone angle and buried volume. This steric hindrance can be advantageous for promoting reductive elimination and controlling selectivity in cross-coupling reactions. The comprehensive characterization of these parameters, through the robust experimental and computational protocols detailed herein, is fundamental for the rational design of catalysts and the development of efficient, selective synthetic methodologies in chemical research and drug development.

References

-

Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779–784. Retrieved from [Link]

-

LibreTexts. (2023). Phosphines. Chemistry LibreTexts. Retrieved from [Link]

-

Morales-Bayuelo, A., & Caballero, J. (2015). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. Journal of Molecular Modeling, 21(3), 45. Retrieved from [Link]

-

Magritek. (n.d.). Monitoring the Oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Morales-Bayuelo, A., & Caballero, J. (2015). New insights into steric and electronic effects in a series of phosphine ligands from the perspective of local quantum similarity using the Fukui function. Journal of Molecular Modeling, 21(3), 45. doi: 10.1007/s00894-015-2600-x. Retrieved from [Link]

-

Gensch, T., et al. (2021). Tolman Electronic Parameter Predictions from a Fast, Accurate, and Robust Machine Learning Model Provide Insight into Phosphine. ChemRxiv. Retrieved from [Link]

-

Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from [Link]

-

Cagle, E. C., et al. (2018). A ³¹P{¹H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. Journal of Chemical Education, 95(5), 820–825. Retrieved from [Link]

-

Jover, J., & Cirera, J. (2018). Computational assessment on the Tolman cone angles for P-ligands. Dalton Transactions, 47(30), 10344-10353. Retrieved from [Link]

-

Wu, K., & Doyle, A. G. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 9(8), 779-784. Retrieved from [Link]

-

Cagle, E. C., et al. (2018). A 31P{1H} NMR Spectroscopic Study of Phosphorus-Donor Ligands and Their Transition Metal Complexes. SciSpace. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational design of phosphine ligands for the reductive elimination.... Retrieved from [Link]

-

Semproni, M. J., et al. (2022). Using JPP to Identify Ni Bidentate Phosphine Complexes In Situ. Organometallics, 41(1), 1-10. Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (2021). Predicting phosphine reactivity with one simple metric. Retrieved from [Link]

-

Tiekink, E. R. T., & Shawkataly, O. b. (2009). Structural studies of two-coordinate complexes of tris(2-methoxylphenyl)phosphine and tris(4-methoxyphenyl)phosphine with gold(I) halides. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Phosphorus, Sulfur, and Silicon and the Related Elements, 191(10). Retrieved from [Link]

-

Malan, F. P., et al. (2025). Bissilver(I). IUCrData, 10(4). Retrieved from [Link]

-

ResearchGate. (n.d.). Steric and electronic parameters of the investigated phosphines. Retrieved from [Link]

-

Malan, F. P., et al. (2025). Bissilver(I). IUCr Journals. Retrieved from [Link]

-

Shawkataly, O. b., et al. (2009). Tris(2-methoxyphenyl)phosphine. Acta Crystallographica Section E, 65(7), o1553. Retrieved from [Link]

-

Papps, J., et al. (2021). Tris(2,4,6-trimethoxyphenyl)phosphine - a Lewis base able to compete with phosphazene bases in catalysing oxa-Michael reactions. ChemRxiv. Retrieved from [Link]

-

Wikipedia. (n.d.). Tolman electronic parameter. Retrieved from [Link]

-

LibreTexts. (2020). 19.2: Phosphines. Chemistry LibreTexts. Retrieved from [Link]

-

Cremer, D., & Kraka, E. (2017). The metal–ligand electronic parameter and the intrinsic strength of the metal–ligand bond. Physical Chemistry Chemical Physics, 19(35), 23638-23654. Retrieved from [Link]

-

Wikipedia. (n.d.). Ligand cone angle. Retrieved from [Link]

-

PubChem. (n.d.). Tris(2-methoxyphenyl)phosphine. Retrieved from [Link]

-

Yang, Y.-C., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand family. Dalton Transactions, 45(12), 5333-5339. Retrieved from [Link]

-

Orpen, A. G., & Connelly, N. G. (1990). Determination of the Tolman cone angle from crystallographic parameters and a statistical analysis using the crystallographic data base. Organometallics, 9(4), 1202-1206. Retrieved from [Link]

-

Hayashi, T., et al. (2021). Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines. Organometallics, 40(5), 635-643. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Tris(2-Methoxyphenyl)phosphine | 4731-65-1 [chemicalbook.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. s3.smu.edu [s3.smu.edu]

- 8. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]

- 9. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 10. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. yanggroup.weebly.com [yanggroup.weebly.com]

- 16. magritek.com [magritek.com]

- 17. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Coordination Chemistry of 2-Methoxyphenylphosphine with Palladium: Synthesis, Characterization, and Catalytic Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-methoxyphenylphosphine and its derivatives with palladium. We will delve into the synthesis of various palladium(II) and palladium(0) complexes, their detailed characterization using modern spectroscopic and crystallographic techniques, and their significant applications in homogeneous catalysis. A particular focus is placed on the mechanistic implications of the ortho-methoxy substituent, including its potential for hemilability and its role in directing reactivity, such as in ortho-metalation processes. This guide is designed to be a valuable resource for researchers in organometallic chemistry, catalysis, and medicinal chemistry, offering both foundational knowledge and practical insights into the use of these versatile palladium-phosphine systems.

Introduction: The Unique Role of this compound in Palladium Catalysis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[1][2] The success of these transformations is critically dependent on the nature of the ligands coordinated to the palladium center. Phosphine ligands, in particular, have been instrumental in the development of highly active and stable palladium catalysts.

Among the vast array of phosphine ligands, this compound, P(C₆H₄-2-OCH₃)Ph₂, and its analogues stand out due to the presence of the ortho-methoxy group. This functional group is not merely a passive substituent; its oxygen atom can act as a hemilabile donor, reversibly coordinating to the palladium center. This hemilability can have profound effects on the stability of catalytic intermediates and the overall catalytic cycle. Furthermore, the electronic and steric properties of the this compound ligand can be finely tuned to optimize catalyst performance.

This guide will provide a comprehensive overview of the coordination chemistry of this compound with palladium, from the fundamental principles of complex synthesis to the intricacies of their catalytic applications.

Synthesis of Palladium(II) Complexes with this compound

The synthesis of palladium(II) complexes with this compound typically involves the reaction of a suitable palladium(II) precursor with the phosphine ligand. Common palladium precursors include palladium(II) chloride (PdCl₂), palladium(II) acetate (Pd(OAc)₂), and bis(acetonitrile)palladium(II) chloride ([PdCl₂(MeCN)₂]).[3] The stoichiometry of the reaction determines the nature of the resulting complex.

Synthesis of cis- and trans-Dichlorobis(this compound)palladium(II)

A common and well-characterized type of complex is dichlorobis(phosphine)palladium(II). The reaction of PdCl₂ or [PdCl₂(MeCN)₂] with two equivalents of this compound can lead to the formation of either the cis or trans isomer. The outcome is often influenced by the reaction conditions, such as the solvent and temperature.

Experimental Protocol: Synthesis of cis-[PdCl₂(P(C₆H₄-2-OCH₃)Ph₂)₂]

-

To a stirred solution of bis(acetonitrile)palladium(II) chloride (1.0 eq) in dichloromethane (DCM) under an inert atmosphere, add a solution of this compound (2.0 eq) in DCM dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by ³¹P NMR spectroscopy until the starting materials are consumed.

-

Reduce the solvent volume under vacuum.

-

Add a non-polar solvent such as hexane to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

The resulting complex can be characterized by multinuclear NMR spectroscopy and single-crystal X-ray diffraction.[4]

P,O-Chelated Palladium(II) Complexes

The ortho-methoxy group can participate in coordination to the palladium center, leading to the formation of P,O-chelated complexes. This is often achieved through the demethylation of the methoxy group to a phenoxo-group, which then coordinates to the palladium.[5] Another route to P,O-chelation involves the use of ligands where the phosphine and a sulfonate group are positioned for chelation.[6]

Structural Characterization of Palladium-2-Methoxyphenylphosphine Complexes

A thorough characterization of these complexes is crucial for understanding their reactivity. A combination of spectroscopic and crystallographic techniques is typically employed.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus provides information about the coordination environment. For palladium(II) complexes of this compound, the ³¹P NMR signal typically appears as a singlet in the range of δ 20-40 ppm, shifted downfield from the free ligand signal.[3][7] The magnitude of this coordination shift can provide insights into the electronic effects at the palladium center.

¹H and ¹³C NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand framework and to probe the coordination of the methoxy group. Upon coordination, shifts in the signals of the aromatic protons and carbons, as well as the methoxy protons and carbon, are observed.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall geometry of the complex.[4][8] For square planar palladium(II) complexes, key parameters include the Pd-P and Pd-Cl bond lengths and the P-Pd-P and Cl-Pd-Cl bond angles. In P,O-chelated structures, the Pd-O bond distance is also a critical parameter.

Table 1: Representative Spectroscopic and Crystallographic Data for a Palladium(II)-Phosphine Complex

| Complex | ³¹P NMR (δ, ppm) | Pd-P (Å) | Pd-Cl (Å) | P-Pd-P (°) |

| cis-[PdCl₂(P(o-tolyl)₃)₂] (analogue) | ~33 | ~2.35 | ~2.36 | ~97 |

| trans-[PdCl₂(PCy₃)₂] (analogue) | ~28 | ~2.37 | ~2.30 | 180 |

Note: Data for analogous complexes are provided for illustrative purposes. Actual values for this compound complexes may vary.

Reactivity and Mechanistic Insights

The reactivity of palladium-2-methoxyphenylphosphine complexes is largely dictated by the interplay of steric and electronic factors, as well as the potential for the methoxy group to participate in the reaction mechanism.

Ortho-Metalation

The presence of the ortho-methoxy group can direct C-H activation at the ortho-position of one of the phenyl rings on the phosphorus atom, leading to the formation of a palladacycle.[9][10] This process, known as ortho-metalation or cyclometalation, results in a highly stable five-membered ring structure.[11] These palladacycles can be active catalysts or catalyst precursors in various transformations. The tendency for ortho-metalation is influenced by factors such as the reaction temperature and the nature of the other ligands on the palladium center.[9][12]

Diagram 1: Ortho-Metalation of this compound on a Palladium Center

Caption: Formation of a palladacycle via ortho-metalation.

Hemilability of the Ortho-Methoxy Group

The oxygen atom of the ortho-methoxy group can act as a hemilabile ligand. This means it can coordinate to the palladium center to form a chelate ring and then dissociate to open up a coordination site for an incoming substrate. This "on-off" coordination can play a crucial role in catalytic cycles by stabilizing coordinatively unsaturated intermediates or by facilitating key steps such as oxidative addition and reductive elimination. While direct evidence for the hemilability of this compound in palladium catalysis is an active area of research, the concept is well-established for related P,O-ligands.[13]

Catalytic Applications in Cross-Coupling Reactions

Palladium complexes of this compound and its derivatives are effective catalysts for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.[1] The electron-rich nature of the phosphine generally enhances the rate of oxidative addition, a key step in many catalytic cycles.[2]

Suzuki-Miyaura Coupling

In Suzuki-Miyaura coupling, which forms C-C bonds between aryl halides and organoboron compounds, palladium-2-methoxyphenylphosphine catalysts have demonstrated good activity. The catalyst is typically generated in situ from a palladium precursor like Pd(OAc)₂ and the phosphine ligand, or a pre-formed complex can be used.[3]

Diagram 2: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

-

To a reaction vessel under an inert atmosphere, add Pd(OAc)₂ (1 mol%), this compound (2 mol%), 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture to 80-100 °C and stir for the required time (typically 2-24 hours).

-

Monitor the reaction progress by GC-MS or TLC.

-

After completion, cool the reaction mixture, perform an aqueous workup, and purify the product by column chromatography.

Conclusion and Future Outlook

The coordination chemistry of this compound with palladium is a rich and multifaceted field. The presence of the ortho-methoxy group imparts unique properties to the corresponding palladium complexes, influencing their synthesis, structure, and catalytic activity. The potential for hemilabile coordination and directed ortho-metalation opens up exciting avenues for the design of novel and highly efficient catalysts.

Future research in this area is likely to focus on:

-

Elucidating the precise role of hemilability in catalytic cycles through detailed mechanistic studies.

-

Developing new ligands based on the this compound scaffold with enhanced catalytic performance.

-

Expanding the application of these catalysts to other challenging transformations in organic synthesis and drug development.

By continuing to explore the fundamental coordination chemistry of these systems, we can unlock their full potential and contribute to the advancement of homogeneous catalysis.

References

-

ResearchGate. (n.d.). Synthesis and characterization of palladium(II) complexes with new diphosphonium-diphosphine and diphosphine ligands. Production of low molecular weight alternating polyketones via catalytic CO/ethene copolymerisation. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1979). Complexes of platinum and palladium with tertiary dimethoxyphenylphosphines: attempts to effect O- or C-metallation. Retrieved January 14, 2026, from [Link]

-

New Journal of Chemistry. (2018). complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling. Retrieved January 14, 2026, from [Link]

-

Taylor & Francis Online. (2016). Synthesis of two p-methoxyphenyl substituted phosphines. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1978). Phosphorus-31 nuclear magnetic resonance spectroscopic characterisation of tertiary phosphine palladium(0) complexes: evidence for 14-electron complexes in solution. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2017). Synthesis and Reactivity of Palladium(II) Alkyl Complexes that Contain Phosphine-cyclopentanesulfonate Ligands. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2008). Ortho-Metallated triphenylphosphine chalcogenide complexes of platinum and palladium: Synthesis and catalytic activity. Retrieved January 14, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1973). Transition-metal complexes containing phosphorus ligands. Part X. ortho-Metallation reactions involving some triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides. Retrieved January 14, 2026, from [Link]

-

Dalton Transactions. (2015). Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. Retrieved January 14, 2026, from [Link]

-

MDPI. (2020). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Retrieved January 14, 2026, from [Link]

-

Heraeus Precious Metals. (n.d.). Palladium-Phosphine Catalysts. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2013). (PDF) Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved January 14, 2026, from [Link]

-

NIH. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved January 14, 2026, from [Link]

-

University of Johannesburg. (2013). Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved January 14, 2026, from [Link]

-

ResearchGate. (2017). Chelating Assistance of P–C and P–H Bond Activation at Palladium and Nickel: Straightforward Access to Diverse Pincer Complexes from a Diphosphine–Phosphine Oxide | Request PDF. Retrieved January 14, 2026, from [Link]

-

Andrew G Myers Research Group. (n.d.). ortho metalation. Retrieved January 14, 2026, from [Link]

-

Sci-Hub. (1973). Transition-metal complexes containing phosphorus ligands. Part X. ortho-Metallation reactions involving some triaryl phosphite derivatives of palladium(II) and platinum(II) dihalides. Retrieved January 14, 2026, from [Link]

-

Semantic Scholar. (2013). Hemilabile imino-phosphine palladium(II) complexes: synthesis, molecular structure, and evaluation in Heck reactions. Retrieved January 14, 2026, from [Link]

Sources

- 1. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]